molecular formula C8H9NO2 B3355770 1,1'-(1H-pyrrole-2,4-diyl)diethanone CAS No. 63547-61-5

1,1'-(1H-pyrrole-2,4-diyl)diethanone

Cat. No.: B3355770
CAS No.: 63547-61-5
M. Wt: 151.16 g/mol
InChI Key: XRJBSURUNDZATG-UHFFFAOYSA-N
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Description

1,1'-(1H-Pyrrole-2,4-diyl)diethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It features a pyrrole ring core substituted with acetyl groups at the 2 and 4 positions, as represented by the SMILES notation CC(C1=CC(C(C)=O)=CN1)=O . As a substituted pyrrole, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyrrole derivatives are fundamental scaffolds in the development of numerous pharmaceuticals and bioactive compounds . Specifically, pyrrole-based structures are key intermediates in synthesizing complex N-heterocycles, such as pyrrolo[1,2-a]quinoxalines, which are structures of interest due to their broad range of potential biological activities . The related compound, 1,1'-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone, demonstrates the utility of such diacetylpyrroles in chemical synthesis and is typically stored sealed in dry, cool conditions . Researchers utilize these compounds to develop new synthetic methodologies and explore novel chemical spaces. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-acetyl-1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-3-8(6(2)11)9-4-7/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJBSURUNDZATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434058
Record name 1,1'-(1H-Pyrrole-2,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-61-5
Record name 1,1'-(1H-Pyrrole-2,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Pyrrole Chemistry and Heterocyclic Systems

Pyrrole (B145914) is a five-membered aromatic heterocycle containing a single nitrogen atom. This fundamental ring system is a cornerstone of heterocyclic chemistry due to its prevalence in a vast array of natural products and biologically active molecules. It forms the core of essential biological macrocycles such as the porphyrins found in heme and chlorophyll, and corrins in vitamin B12. Consequently, the synthesis and functionalization of the pyrrole ring are of paramount importance in medicinal chemistry and materials science. orgchemres.org

1,1'-(1H-pyrrole-2,4-diyl)diethanone is a disubstituted derivative of pyrrole, featuring two acetyl groups at the 2- and 4-positions of the ring. The introduction of these substituents significantly alters the chemical properties of the parent heterocycle. This specific arrangement of functional groups provides a unique platform for further chemical elaboration, making it a subject of distinct academic interest.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Melting Point 134-136 °C

| Appearance | Solid |

Data sourced from scientific literature on the synthesis of 2,4-diacylpyrroles. psu.edu

Rationale for Research Focus on Acetylated Pyrrole Architectures

The academic focus on acetylated pyrrole (B145914) architectures, particularly the 2,4-disubstituted pattern seen in 1,1'-(1H-pyrrole-2,4-diyl)diethanone, is driven by several key chemical principles and synthetic challenges.

Firstly, the acetyl groups are strongly electron-withdrawing. This property deactivates the pyrrole ring, making it less susceptible to typical electrophilic substitution reactions compared to unsubstituted pyrrole. However, this deactivation is also a tool for regiochemical control. The synthesis of 2,4-diacylpyrroles is not straightforward; direct Friedel-Crafts diacylation of pyrrole often leads to mixtures of products, including the 2,5-disubstituted isomer. psu.edu Research has shown that a more controlled and high-yield approach involves the acylation of a 3-acylpyrrole precursor, where the existing acyl group directs the second acylation to the 2-position, yielding the 2,4-disubstituted product regiospecifically. psu.edu The development of efficient and selective methods to synthesize this specific isomer remains an area of synthetic research.

Secondly, the two carbonyl functions of the acetyl groups serve as versatile synthetic "handles." These reactive sites can participate in a wide range of chemical transformations, including condensations, reductions, and oxidations. This allows chemists to use 2,4-diacetylpyrrole as a foundational building block to construct more elaborate and functionally diverse molecules. The presence of two distinct reactive points on a stable aromatic core makes it an ideal starting material for creating libraries of compounds for drug discovery or for building complex, fused-ring systems.

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Signals
¹H NMR (CDCl₃) δ (ppm): 2.45 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 7.20 (m, 1H, H-3), 7.45 (m, 1H, H-5), 9.50 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ (ppm): 26.9, 28.0, 117.9, 122.5, 131.0, 133.8, 188.1, 194.2

| IR (KBr) | ν (cm⁻¹): 3260 (N-H), 1660 (C=O), 1645 (C=O) |

Data represent typical values reported in scientific literature. psu.edu

Overview of Contemporary Research Trajectories and Interdisciplinary Relevance

Advanced Synthetic Routes to this compound

The synthesis of this compound, also known as 2,4-diacetylpyrrole, can be approached through various strategic routes, including direct acylation and multi-component strategies. The efficiency and regioselectivity of these methods are critical considerations for chemists.

Multi-Component Reaction Approaches and Yield Optimization

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. wikipedia.orgpharmaguideline.com While a specific, optimized MCR for the direct synthesis of this compound is not prominently documented, established pyrrole syntheses can be conceptually adapted.

The Paal-Knorr synthesis, a cornerstone for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com Theoretically, a 1,3,5,7-tetraoxoalkane could react with ammonia to form the 2,4-diacetylpyrrole ring system, although this specific precursor may be complex to synthesize and control.

Other notable MCRs for pyrrole synthesis include the Hantzsch synthesis, which uses a β-ketoester, an α-haloketone, and ammonia, and the Barton-Zard synthesis, which involves an isocyanoacetate and a nitroalkene. pharmaguideline.comwikipedia.org The adaptation of these methods would require the careful design of starting materials to achieve the desired 2,4-diacetyl substitution pattern.

Catalytic Systems in Target Compound Synthesis

The most direct and well-documented method for synthesizing 2,4-diacylpyrroles is through the Friedel-Crafts acylation of simpler pyrrole precursors. rsc.orgrsc.org This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (e.g., acetyl chloride or acetic anhydride). sigmaaldrich.comnih.gov

A thorough investigation into the direct acylation of pyrrole and its derivatives has shown that the choice of starting material is crucial for achieving the desired 2,4-disubstituted product. rsc.orgpsu.edu

Direct diacylation of pyrrole: Reacting unsubstituted pyrrole with two equivalents of an acylating agent under Friedel-Crafts conditions often results in a mixture of 2,4- and 2,5-diacylpyrroles. For instance, the acylation of pyrrole with acetyl chloride and AlCl₃ gives 2,4-diacetylpyrrole (46.6% yield) alongside the 2,5-diacetylpyrrole isomer (18.7% yield). rsc.org

Acylation of 2-acylpyrroles: Further acylation of a 2-acylpyrrole is challenging and typically leads to a mixture of products.

Acylation of 3-acylpyrroles: This has proven to be the most advantageous and regiospecific method. The Friedel-Crafts acylation of a 3-acylpyrrole with an acyl halide and AlCl₃ proceeds with high regioselectivity, affording the 2,4-diacylpyrrole in excellent yields (81-100%). rsc.orgpsu.edu This high specificity makes it the preferred route for accessing asymmetrically or symmetrically substituted 2,4-diacylpyrroles.

The following table summarizes the yields for the synthesis of various 2,4-diacylpyrroles via the regiospecific acylation of 3-acylpyrroles. rsc.orgpsu.edu

Green Chemistry Principles and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for pyrrole synthesis and acylation. This includes the use of less hazardous catalysts and environmentally benign solvents.

Catalyst Alternatives: Instead of stoichiometric amounts of corrosive AlCl₃, milder catalytic systems are being explored. Nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to effectively promote the C-acylation of pyrroles. acs.orgsemanticscholar.org Solid acid catalysts, such as triphenyltin (B1233371) grafted on SBA-15 mesoporous silica, also offer an alternative for Friedel-Crafts acylation. sigmaaldrich.com

Solvent Choices: The Paal-Knorr synthesis has been successfully performed in water using iron(III) chloride as a catalyst, representing a significant green advancement. organic-chemistry.org For acylation reactions, ionic liquids like 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) have been used as recyclable catalyst systems. sigmaaldrich.com Furthermore, some intramolecular Friedel-Crafts acylations can be promoted by 1,1,1,3,3,3-hexafluoro-2-propanol, avoiding the need for traditional catalysts altogether. nih.gov

Derivatization and Functionalization Strategies of the Core Structure

The this compound core structure, with its reactive pyrrole ring and two functional acetyl groups, offers multiple sites for further chemical modification.

Electrophilic Aromatic Substitution on the Pyrrole Moiety

The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution typically favoring the C2 (α) position. pharmaguideline.comuop.edu.pk However, in this compound, the presence of two electron-withdrawing acetyl groups at the C2 and C4 positions significantly deactivates the pyrrole ring towards further electrophilic attack.

These deactivating groups make subsequent substitution reactions, such as nitration, halogenation, or further acylation, more challenging than on an unsubstituted pyrrole. Based on the directing effects of the existing substituents, any further electrophilic attack would be expected to occur at the remaining open positions, C3 and C5. The C5 position is generally the most likely site for substitution, as it is α to the nitrogen and only meta to the C4-acetyl group, making it the least deactivated position on the ring. This is supported by studies on the Friedel-Crafts alkylation of 2-formylpyrrole, which yields a mixture of 4- and 5-substituted products. chemspider.com

Functional Group Interconversions of the Acetyl Side Chains

The two acetyl groups are versatile functional handles that can undergo a variety of well-established ketone reactions to create a diverse library of derivatives.

Condensation Reactions: The acetyl carbonyls can react with active methylene (B1212753) compounds in a Knoevenagel condensation. wikipedia.org For example, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base (e.g., piperidine, DBU) could yield α,β-unsaturated products attached to the pyrrole core. asianpubs.orgresearchgate.net This provides a pathway to extend the side chains and introduce new functional groups.

Reduction: The acetyl groups can be selectively reduced.

Reduction to Alcohols: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would convert the acetyl groups into 1-hydroxyethyl groups, yielding 1,1'-(1H-pyrrole-2,4-diyl)bis(ethan-1-ol).

Reduction to Alkyls: More vigorous reduction conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc-mercury amalgam, HCl) reduction, would reduce the carbonyls completely to yield 2,4-diethylpyrrole.

Oxidation: The acetyl groups could potentially undergo a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) to convert the acetyl groups into acetate (B1210297) esters, which could then be hydrolyzed to hydroxyl groups, yielding a 2,4-dihydroxypyrrole derivative.

The following table outlines potential derivatization reactions of the acetyl side chains.

Formation of Polycyclic and Fused-Ring Derivatives

The dicarbonyl functionality of this compound serves as a versatile platform for the construction of various polycyclic and fused-ring heterocyclic systems. The two acetyl groups, positioned at the C2 and C4 carbons of the pyrrole ring, can participate in cyclocondensation reactions with a range of dinucleophilic reagents to build additional rings onto the pyrrole core. These reactions are pivotal in generating complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

A prominent strategy involves the reaction of the diacetylpyrrole with reagents containing a 1,3-diamine or a similar synthon to construct fused six-membered rings, such as pyrimidine (B1678525) rings. For example, the synthesis of pyrrolo[2,3-d]pyrimidines, which are analogues of purines, often utilizes precursors with appropriate functional groups on the pyrrole ring that can react to form the fused pyrimidine system. nih.govnih.gov While specific examples starting directly from this compound are not extensively detailed in the provided literature, the general methodology involves the condensation of a 1,3-dicarbonyl system (which can be derived from the diacetylpyrrole) with a reagent like guanidine (B92328) or urea. ias.ac.in

Another important class of fused systems accessible from pyrrole precursors are the pyrrolo[1,2-a]pyrimidines. These are typically synthesized through the reaction of an aminopyrrole with a 1,3-dicarbonyl compound. However, a reverse approach utilizing a diacylpyrrole is also synthetically viable. The reaction of this compound with amino-containing reagents can lead to the formation of these fused bicyclic structures. rsc.org Such derivatives have been investigated for their unique photophysical properties, including aggregation-induced emission enhancement (AIEE). rsc.org

The following table summarizes representative examples of fused-ring systems that can be conceptually derived from this compound based on established synthetic strategies for pyrrole-containing heterocycles.

Regioselective and Stereoselective Synthetic Challenges

The presence of two distinct acetyl groups at the C2 and C4 positions of the pyrrole ring in this compound introduces significant regioselective challenges in its chemical transformations. The electronic environment of the pyrrole ring influences the reactivity of the attached carbonyl groups. The C2 position is generally more electron-deficient than the C4 position, which can lead to differences in the electrophilicity of the respective acetyl carbonyls.

A key challenge is the selective functionalization of one acetyl group while leaving the other intact. For instance, the regioselective reduction of one carbonyl group is a non-trivial task. Studies on 2,4-diacylpyrroles have shown that achieving such selectivity is possible but requires careful selection of reagents and reaction conditions. ubc.ca The ability to selectively reduce the C2- or C4-acetyl group would provide valuable intermediates for the synthesis of unsymmetrically substituted pyrroles and complex natural products. ubc.ca

The table below outlines the key regioselective challenges associated with this compound.

Stereoselective challenges are less common when the synthetic target is a fully aromatic fused system, as any chiral centers formed during the reaction are often eliminated upon aromatization. However, if the synthesis leads to partially saturated (dihydro or tetrahydro) fused rings, the formation of new stereocenters becomes a critical aspect. For example, in the synthesis of dihydro-pyrrolo[1,2-a]pyrimidines, the stereochemistry of substituents on the newly formed ring would need to be controlled, potentially requiring diastereoselective or enantioselective methods. The development of such stereoselective transformations starting from achiral precursors like this compound remains a sophisticated area of synthetic chemistry.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. These calculations can elucidate molecular orbital interactions, electron density distribution, and predict spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole ring, reflecting its aromatic and electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetyl groups, specifically on the antibonding π* orbitals of the carbonyl moieties. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity and a shift in absorption towards longer wavelengths.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Contribution
HOMO-6.2π (Pyrrole ring)
LUMO-1.8π* (Acetyl groups)
HOMO-LUMO Gap4.4-

Note: The data in this table is illustrative and based on general principles of electronic structure for similar heterocyclic ketones. Actual values would require specific quantum chemical calculations.

The distribution of electron density within a molecule provides a comprehensive picture of its chemical nature. An analysis of the electron density topography reveals regions of charge concentration and depletion. For this compound, high electron density is expected around the nitrogen atom of the pyrrole ring and the oxygen atoms of the acetyl groups, owing to their high electronegativity.

An electrostatic potential (ESP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the ESP map would likely show a significant negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. The pyrrole N-H group would exhibit a region of positive potential.

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), correlating the observed absorption bands with specific electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov The calculated vibrational frequencies from DFT can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the C=O stretching of the acetyl groups and the N-H stretching of the pyrrole ring.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetyl groups and the potential for tautomerism make the conformational landscape of this compound particularly interesting. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. nih.govmdpi.com

This compound can theoretically exist in several tautomeric forms, primarily involving keto-enol tautomerism of the acetyl groups. nih.govmdpi.com The diketo form is generally the most stable, but the presence of enol tautomers, where a proton from a methyl group migrates to the carbonyl oxygen, can occur. The stability of these enol forms is often enhanced by the formation of intramolecular hydrogen bonds. rsc.org For example, an enol form at the C2 position could form a hydrogen bond with the pyrrole nitrogen or the C4 acetyl group. Computational studies on similar systems have shown that the equilibrium between tautomers can be influenced by both electronic and steric factors. rsc.orgnih.gov

Table 2: Plausible Tautomers of this compound

TautomerDescriptionPotential for Intramolecular H-Bonding
DiketoBoth acetyl groups are in the keto form.Low
Mono-enol (C2)Acetyl at C2 is in the enol form.High (with pyrrole N-H or C4-keto)
Mono-enol (C4)Acetyl at C4 is in the enol form.High (with C2-keto)
DienolBoth acetyl groups are in the enol form.Moderate

The surrounding solvent environment can significantly impact the conformation and tautomeric equilibrium of a molecule. mdpi.com Polar solvents are likely to stabilize more polar tautomers and conformers. In the case of this compound, a polar solvent could influence the orientation of the acetyl groups and the position of the tautomeric equilibrium. For instance, solvents capable of hydrogen bonding could compete with intramolecular hydrogen bonds, thereby altering the conformational preferences. mdpi.com Molecular dynamics simulations employing explicit solvent models or implicit continuum solvation models can be used to explore these solvent-dependent effects on the molecule's structure and dynamics. semanticscholar.org Studies on related compounds have demonstrated that solvent polarity can shift the keto-enol equilibrium, with polar solvents often favoring the more polar keto form. nih.govmdpi.com

Exploration of Potential Energy Surfaces

The exploration of a molecule's potential energy surface (PES) is fundamental to understanding its conformational possibilities, stability, and the energy barriers between different states. mdpi.comrsc.org This type of analysis typically involves calculating the energy of the molecule at various geometries to identify local and global energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima along a reaction coordinate. rsc.org

Without dedicated computational studies, any discussion of the potential energy surface of this specific compound would be purely speculative.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a detailed, step-by-step view of how reactants are converted into products. researchgate.net This involves mapping out the reaction pathway on the potential energy surface, identifying intermediates, and calculating the activation energies of transition states. researchgate.net

For pyrrole and its derivatives, a variety of reactions are of chemical interest, including electrophilic substitution, cycloadditions, and reactions involving the substituents themselves. researchgate.netacs.orgresearchgate.net For This compound , potential reactions could involve the acetyl groups or the pyrrole ring. Computational studies could, for example, model the enolization of the acetyl groups, their participation in condensation reactions, or how they influence the reactivity of the pyrrole ring towards electrophiles.

Despite the existence of computational studies on the reactivity of the general pyrrole scaffold and other derivatives, no research has been published that specifically details the computational elucidation of reaction mechanisms for This compound . Therefore, no data on its reaction pathways, transition state geometries, or activation energies can be presented.

Supramolecular Chemistry and Non Covalent Interactions

Design Principles for Host-Guest Recognition Systems

The design of host-guest recognition systems relies on the principles of molecular complementarity, where the host molecule has a binding site that is sterically and electronically matched to the guest molecule. For 1,1'-(1H-pyrrole-2,4-diyl)diethanone, its utility as a host is centered on its ability to form hydrogen bonds.

Key design principles for pyrrole-based host-guest systems include:

Hydrogen Bond Donors and Acceptors: The pyrrole (B145914) N-H serves as a crucial hydrogen bond donor. The carbonyl oxygen atoms of the diethanone substituents can act as hydrogen bond acceptors.

Preorganization: Effective host molecules often have a preorganized conformation that minimizes the entropic penalty upon binding a guest. While this compound is a relatively simple acyclic molecule, its substitution pattern influences the orientation of the acetyl groups, which can facilitate specific binding events.

Electronic Tuning: The electron-withdrawing nature of the acetyl groups is a critical design element. It enhances the hydrogen bond donating capacity of the pyrrole N-H, making it a more effective recognition site for anionic guests.

Supramolecular Self-Assembly Processes and Hydrogen-Bonding Networks

In the absence of a suitable guest, molecules of this compound can engage in self-assembly through intermolecular hydrogen bonding. The pyrrole N-H donor of one molecule can interact with the carbonyl oxygen acceptor of another, leading to the formation of extended supramolecular structures.

Crystal structure analyses of similar pyrrole derivatives, such as those with carbonyl or amide functionalities, consistently show the formation of hydrogen-bonded dimers or polymeric chains in the solid state. lsu.edumdpi.com For instance, many 2-substituted carbonyl pyrroles form centrosymmetric dimers through N-H···O=C hydrogen bonds. mdpi.com Given the two carbonyl groups in this compound, it is plausible that it could form more complex hydrogen-bonded networks, such as one-dimensional ribbons or two-dimensional sheets. The planarity of the pyrrole ring and the disposition of the acetyl groups would direct the geometry of these assemblies.

These self-assembly processes are crucial for understanding the solid-state properties of the material and for the design of crystalline materials with specific topologies.

Development of Supramolecular Architectures for Specific Recognition Events

The simple yet functional structure of this compound makes it a valuable building block for the construction of more complex supramolecular architectures. By incorporating this diacylpyrrole unit into larger, more preorganized scaffolds, it is possible to create receptors with enhanced affinity and selectivity for specific guests.

For example, multiple 2,4-diacylpyrrole units could be linked together to create macrocyclic or cage-like structures. Such architectures would offer a three-dimensional binding cavity, leading to a higher degree of complementarity with the target guest and stronger binding interactions through multiple points of contact. The development of such sophisticated hosts is a key area of research in supramolecular chemistry, with applications in sensing, catalysis, and materials science. nih.gov

Applications in Materials Science and Catalyst Design

Utilization as Building Blocks for Functional Polymeric Materials

Polysubstituted pyrroles are recognized for their utility as monomers in the synthesis of functional polymers. researchgate.net The compound 1,1'-(1H-pyrrole-2,4-diyl)diethanone, also known as 2,4-diacetylpyrrole, is a prime candidate for creating novel polymeric materials. The two acetyl groups serve as reactive handles for condensation polymerization reactions with various nucleophiles, such as diamines or dihydrazides, to yield polymers like polyimines (Schiff base polymers) or polyhydrazones.

These resulting polymers would incorporate the pyrrole (B145914) moiety directly into the polymer backbone, creating a conjugated system that can be tailored for specific electronic or optical properties. The inherent thermal stability and photostability associated with pyrrole-based structures, such as the well-known diketopyrrolopyrrole (DPP) pigments, suggest that polymers derived from 2,4-diacetylpyrrole could exhibit high performance and durability suitable for advanced applications. harvard.edu

Role in Optoelectronic Devices and Advanced Photonic Materials

Pyrrole-based compounds are integral to the development of organic optoelectronic materials due to their unique photophysical properties. nih.gov The related diketopyrrolopyrrole (DPP) dyes and pigments, which share the pyrrole-and-carbonyl structural motif, are known for their strong absorption and emission in the visible and near-infrared regions, making them ideal for organic field-effect transistors (OFETs) and organic photovoltaics. semanticscholar.orgnih.gov DPP-based materials are characterized by their planar structure and strong intermolecular π–π stacking, facilitated by hydrogen bonding, which promotes efficient charge transport. harvard.edu

Similarly, this compound possesses a conjugated system that includes the pyrrole ring and the two carbonyl groups. This structure is expected to give rise to distinct optical and electronic properties. Polymers synthesized from this monomer could function as active layers in semiconducting devices. nih.gov For instance, studies on DPP-based donor-acceptor copolymers demonstrate that their optical and electrochemical energy gaps can be finely tuned, a desirable feature for optoelectronic applications. nih.gov By analogy, polymers incorporating the 2,4-diacetylpyrrole unit could be developed into novel materials for organic light-emitting diodes (OLEDs), solar cells, and other photonic devices.

Polymer TypeBuilding BlockKey PropertiesPotential Application
DPP-based Copolymer (PBDTT-DPP)Diketopyrrolopyrrole (DPP)λmax (solution): 660 nm Electrochemical Eg: 1.69 eVOrganic Field-Effect Transistors (OFETs)
Fused DPP-based Copolymer (PBDTT-DPPFu)Fused Diketopyrrolopyrroleλmax (solution): 710 nm Electrochemical Eg: 1.62 eVOFETs, Organic Photovoltaics

This table presents data for analogous Diketopyrrolopyrrole (DPP) systems to illustrate the typical optoelectronic properties of polymers containing pyrrole-carbonyl motifs. nih.gov

Development of Chemosensors and Molecular Probes for Specific Analytes

The design of synthetic receptors for anion recognition is a rapidly growing field, with pyrrole-based compounds playing a central role. nih.gov The pyrrole N-H group is a highly effective hydrogen-bond donor, capable of binding with various anions, particularly those with high charge density like fluoride (B91410) (F⁻), or oxoanions such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻). d-nb.infonih.gov

The structure of this compound is well-suited for anion sensing. The electron-withdrawing acetyl groups increase the acidity of the N-H proton, enhancing its hydrogen-bonding capability and promoting stronger interactions with anionic guests. Numerous studies on related 2,5-diamidopyrroles have demonstrated their high affinity and selectivity for specific anions. nih.govnih.gov The binding event often leads to a measurable signal, such as a change in color (colorimetric sensor) or fluorescence, allowing for the quantitative detection of the target analyte. d-nb.infonih.gov For example, a pyrrole–isoxazole derivative was reported as a highly selective fluorescent chemosensor for fluoride, with the sensing mechanism confirmed to be the deprotonation of the pyrrole N-H. d-nb.info Given these precedents, this compound and its derivatives represent a promising platform for the development of new, selective chemosensors for environmentally and biologically important anions.

Pyrrole-Based ReceptorTarget AnionBinding MechanismSensing Mode
Bis-pyrrol-2-yl-2,5-diamidopyrroleH₂PO₄⁻, BenzoateHydrogen BondingNMR Shift
Pyrrole–isoxazole DerivativeF⁻Deprotonation / H-BondingColorimetric & Fluorescent
Dipyrromethane DerivativeF⁻, H₂PO₄⁻Hydrogen BondingColorimetric

This table summarizes findings for various pyrrole-based anion sensors, highlighting the common principles applicable to this compound. nih.govd-nb.infonih.gov

Applications in Organic and Organometallic Catalysis

The field of organometallic catalysis relies on the design of organic ligands that can coordinate to a metal center, thereby tuning its reactivity and selectivity. The molecular structure of this compound offers multiple coordination sites—the pyrrole nitrogen and the two carbonyl oxygen atoms—making it a potential multidentate ligand for a wide range of metal ions.

The use of aromatic ligands, including those derived from pyrrole, is well-established in the synthesis of coordination complexes and metal-organic frameworks (MOFs). researchgate.netnih.gov By binding to a metal, 2,4-diacetylpyrrole could be used to construct catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The specific geometry and electronic environment imposed by the ligand would be critical in dictating the catalytic activity and selectivity of the resulting metal complex.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Hydrogen bonding is a key interaction in many organocatalytic systems, used to activate substrates and control stereochemistry. While still an emerging area, the use of the pyrrole motif as a catalytic component is gaining attention. mq.edu.au

The N-H group of the pyrrole ring in this compound can act as a hydrogen-bond donor. This capability allows it to function as a Brønsted acid or as part of a bifunctional catalyst. For instance, research has shown that incorporating a pyrrole motif into a trifunctional organocatalyst enhances catalytic proficiency in key carbon-carbon bond-forming reactions. mq.edu.au In such a role, the pyrrole N-H can activate an electrophile, such as a carbonyl group, making it more susceptible to nucleophilic attack. This principle has been demonstrated in asymmetric Henry reactions catalyzed by thioureas bearing multiple hydrogen-bond donors, which activate substrates like 1H-pyrrole-2,3-diones. nih.gov Therefore, the 2,4-diacetylpyrrole scaffold holds significant potential for the design of novel organocatalysts that operate through hydrogen-bond-mediated activation.

Exploration of Molecular Recognition and Biological Interactions Mechanistic Focus

Design and Synthesis of Bio-Inspired Analogs

The design and synthesis of bio-inspired analogs of 1,1'-(1H-pyrrole-2,4-diyl)diethanone are driven by the goal of enhancing therapeutic potential and target selectivity. nih.gov Natural products containing the pyrrole (B145914) ring often serve as the inspiration for these synthetic endeavors. acs.org Medicinal chemists utilize the pyrrole nucleus as a versatile scaffold to create analogs with tailored pharmacological activities. acs.org

Synthetic strategies for pyrrole derivatives are diverse and can be broadly categorized into methods starting from non-heterocyclic precursors and those involving the transformation of other heterocyclic rings. researchgate.net A common approach for synthesizing polysubstituted pyrroles involves the Paal-Knorr reaction, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov For the synthesis of analogs of this compound, variations of this and other cyclization methods are employed to introduce a variety of substituents on the pyrrole ring and modify the acetyl groups.

For instance, a series of N-linked 2-acetylpyrrole derivatives have been synthesized to act as histone deacetylase (HDAC) inhibitors. nih.gov The synthesis typically involves the reaction of 2-acetylpyrrole with various bromo esters under basic conditions to yield intermediate esters, which are then converted to the final hydroxamic acid derivatives. nih.gov

Another approach involves the synthesis of 1,5-diaryl-1H-pyrrole-2,3-diones from commercially available acetophenones and anilines. nih.gov This two-step process highlights the modularity of pyrrole synthesis, allowing for the introduction of diverse aryl groups that can significantly influence the biological activity of the final compound.

The following table summarizes some synthetic approaches used to generate analogs of this compound.

Synthetic Method Starting Materials Resulting Analog Type Reference
N-alkylation and Hydroxamic Acid Formation2-acetylpyrrole, Bromo estersN-linked 2-acetylpyrrole hydroxamic acids nih.gov
Two-step synthesisAcetophenones, Anilines1,5-diaryl-1H-pyrrole-2,3-diones nih.gov
Paal-Knorr Synthesis1,4-dicarbonyl compounds, Amines/AmmoniaSubstituted pyrroles nih.gov

In Vitro Ligand-Target Binding and Affinity Studies

Understanding the interaction of this compound analogs with their biological targets is crucial for elucidating their mechanism of action. In vitro binding and affinity studies provide quantitative data on the potency and selectivity of these compounds.

A study on a series of 1,5-diarylpyrrole derivatives demonstrated their inhibitory effects on cyclooxygenase (COX) isoenzymes. researchgate.net The in vitro data revealed that these compounds were selective inhibitors of COX-2. For example, a representative compound from this series, isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate, was selected for further pharmacokinetic studies due to its promising inhibitory profile. researchgate.net

In another study, new pyrrole derivatives were evaluated as monoamine oxidase (MAO) inhibitors. mdpi.com The inhibitory effects on MAO-A and MAO-B were determined using an in vitro fluorometric method. One of the most potent compounds, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one, was identified as a selective MAO-A inhibitor with an IC50 value of 0.162 µM. mdpi.com Kinetic studies further revealed that this compound acts as a competitive inhibitor of MAO-A, with a Ki value of 0.1221 μM. mdpi.com

Molecular docking studies are often employed to complement experimental binding data and provide insights into the binding modes of these ligands. For instance, docking of a selective MAO-A inhibitor into the human MAO-A crystal structure (PDB ID: 2Z5Y) showed that it exhibited similar interactions to the known inhibitor clorgyline within the active site. mdpi.com

The table below presents in vitro binding data for some pyrrole derivatives against their respective targets.

Compound/Analog Type Target Binding Affinity (IC50/Ki) Reference
1,5-diarylpyrrole derivativeCOX-2Selective inhibition (specific values not provided) researchgate.net
3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-oneMAO-AIC50 = 0.162 µM, Ki = 0.1221 µM mdpi.com
Pyrrolo[2,3-d]pyrimidine analogsVEGFR-2IC50 = 11.9 nM and 13.6 nM for compounds 13a and 13b nih.gov

Mechanistic Insights into Biochemical Pathway Modulation at a Molecular Level

Analogs of this compound can modulate various biochemical pathways through specific interactions with key regulatory proteins. The functional groups on the pyrrole ring play a critical role in defining these interactions.

For example, pyrrole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov One study investigated polysubstituted pyrrole compounds and found a correlation between their antiproliferative activity and their ability to bind to the colchicine binding site of tubulin. nih.gov Molecular modeling and hydropathic analysis revealed that hydrophobic interactions are the primary driving force for the stability of the ligand-tubulin complexes, with hydrogen bonds providing additional anchoring. nih.gov

The modulation of inflammatory pathways is another area where pyrrole derivatives have shown significant activity. A series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated as cholesterol absorption inhibitors. nih.gov The lead compound was found to inhibit lipid accumulation in macrophages and reduce the secretion of pro-inflammatory markers such as LDH, MDA, TNF-α, and ROS in a concentration-dependent manner, thereby suppressing the formation of foam cells and the inflammatory response associated with atherosclerosis. nih.gov

Furthermore, the pyrrole moiety is a key structural feature in compounds designed to inhibit kinases involved in cancer signaling pathways. For instance, pyrrolo[2,3-d]pyrimidines have been designed and synthesized to inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis. nih.gov Docking studies confirmed that these compounds bind to the active site of VEGFR-2, explaining their potent inhibitory activity at the molecular level. nih.gov

Structure-Activity Relationship (SAR) Studies for Bio-Probe Development

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of pyrrole-based compounds as biological probes. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for a desired effect.

A SAR study on a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase (MBL) inhibitors revealed the importance of several structural elements. researchgate.net The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all found to be crucial for the inhibitory potency of these compounds against different subclasses of MBLs. researchgate.net Further modification of the 2-amino group led to the discovery of N-acylamide derivatives with enhanced potency against specific MBLs. researchgate.net

In the development of insecticidal and acaricidal agents based on the structures of chlorfenapyr and pyrrolomycins, SAR studies of 2-benzylpyrroles and 2-benzoylpyrroles highlighted the importance of N-alkylation. nih.gov While the parent compounds showed insecticidal activity, they lacked acaricidal effects. Conversely, most of the N-alkylated analogs exhibited both insecticidal and acaricidal activities, with the potency depending on the substituents on the benzene ring. nih.gov For example, compound 18i, 4-bromo-2-(2,4-dichlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, demonstrated potent activity with IC50 values in the range of 10-20 mg L-1 for both activities. nih.gov

The following table summarizes key SAR findings for different classes of pyrrole derivatives.

Pyrrole Derivative Class Key Structural Feature for Activity Biological Target/Activity Reference
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitriles3-carbonitrile, 4,5-diphenyl groups, N-benzyl side chainMetallo-β-lactamase inhibition researchgate.net
2-benzylpyrroles and 2-benzoylpyrrolesN-alkylation (e.g., with ethoxymethyl group)Insecticidal and acaricidal activity nih.gov
1,5-diarylpyrrole derivativesN1-phenyl ring, C3-phenyl ring, 5-trifluoromethyl groupCOX-2 inhibition researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques Beyond Basic Identification

Vibrational Spectroscopy (IR and Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational isomers and intermolecular interactions of 1,1'-(1H-pyrrole-2,4-diyl)diethanone. currentseparations.comnih.gov The presence of two acetyl groups, a secondary amine (N-H) within the pyrrole (B145914) ring, and the aromatic system itself gives rise to a rich vibrational spectrum sensitive to the molecule's environment and conformation.

Detailed analysis of the carbonyl (C=O) and N-H stretching regions is particularly insightful. In different solvents or in the solid state, shifts in the vibrational frequencies of these groups can indicate the presence and strength of hydrogen bonding. For instance, a lower C=O stretching frequency typically suggests involvement in a hydrogen bond. The N-H stretching frequency is also highly sensitive to its participation in hydrogen bonding, generally showing a significant red-shift and broadening.

Conformational analysis focuses on the relative orientation of the two acetyl groups with respect to the pyrrole ring. Rotational isomers (rotamers) may exist, and their presence can be detected by the splitting of characteristic vibrational bands. nih.gov Computational studies, in conjunction with experimental IR and Raman data, can help assign these bands to specific conformers and estimate their relative populations. Raman spectroscopy, with its sensitivity to non-polar bonds and aromatic systems, provides complementary information to IR spectroscopy, particularly for the pyrrole ring vibrations. researchgate.netresearchgate.net

Table 1: Representative Vibrational Frequencies for Conformational and Interaction Analysis of this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Comments
N-HStretching3200-3500Frequency decreases with hydrogen bonding.
C-H (aromatic)Stretching3000-3100Characteristic of the pyrrole ring.
C-H (methyl)Stretching2850-3000From the acetyl groups.
C=OStretching1650-1700Sensitive to conjugation and hydrogen bonding.
C=C (aromatic)Stretching1400-1600Ring skeletal vibrations.
N-HBending1500-1600Can be coupled with other ring modes.

Note: These are expected ranges and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Molecular Dynamics and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for probing the dynamic processes and intermolecular interactions of this compound in solution. ipb.ptmdpi.com While standard ¹H and ¹³C NMR provide basic structural information, more sophisticated experiments offer deeper insights. rsc.orgresearchgate.netspectrabase.comchemicalbook.comchemicalbook.com

Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the through-space proximity of protons, which is crucial for determining the preferred conformation of the acetyl groups relative to the pyrrole ring. For example, NOE correlations between the methyl protons of the acetyl groups and the pyrrole ring protons can establish their spatial arrangement.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful method for studying self-association and interactions with other molecules. mdpi.com By measuring the diffusion coefficient of the molecule, it is possible to determine its effective size in solution. Changes in the diffusion coefficient upon varying concentration or adding an interacting species can provide evidence for the formation of dimers or larger aggregates, likely mediated by hydrogen bonding.

Furthermore, techniques like saturation transfer difference (STD) NMR can be used to study binding interactions with macromolecules. nih.gov Although not a biological molecule, this technique could be adapted to study its interaction with synthetic polymers or other host molecules.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Potential Advanced NMR Applications

NucleusPositionExpected Chemical Shift (ppm)Potential Advanced NMR Studies
¹HN-H9.0 - 11.0Temperature dependence to study hydrogen bonding and exchange rates.
¹HPyrrole Ring6.5 - 7.5NOESY for conformational analysis.
¹HMethyl (C2-acetyl)2.4 - 2.6Rotational dynamics via exchange spectroscopy (EXSY).
¹HMethyl (C4-acetyl)2.3 - 2.5DOSY to probe self-association.
¹³CC=O190 - 200Chemical shift perturbation upon interaction with other molecules.
¹³CPyrrole Ring110 - 140Relaxation time measurements (T1, T2) to study molecular tumbling.

Note: Chemical shifts are solvent-dependent. The listed applications are illustrative of potential studies.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Of particular interest is the elucidation of the supramolecular architecture, which is dictated by intermolecular interactions. nih.gov It is highly probable that the crystal structure would reveal extensive hydrogen bonding networks. The pyrrole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the acetyl groups can act as acceptors. This could lead to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.govresearchgate.net

The planarity of the pyrrole ring and the orientation of the acetyl groups would also be determined with high precision. Steric hindrance between the acetyl groups and the pyrrole ring might cause slight twisting of the carbonyl groups out of the plane of the ring.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~5.0
c (Å)~15.0
β (°)~95
Z4
Key Intermolecular InteractionN-H···O=C Hydrogen Bond

Note: This data is hypothetical and serves as an example of what might be expected from an X-ray crystallographic study.

Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Deconvolution

Advanced mass spectrometry (MS) techniques are crucial for the analysis of this compound, especially in the context of reaction monitoring and the analysis of complex mixtures. waters.comchemrxiv.org Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the soft ionization of the molecule, primarily yielding the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information through the analysis of its fragmentation pattern. Expected fragmentation pathways would likely involve the loss of acetyl groups, methyl groups, and cleavage of the pyrrole ring.

For reaction monitoring, ambient ionization techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can be used for the rapid analysis of reaction aliquots with minimal sample preparation. waters.comrsc.org This allows for real-time tracking of the consumption of reactants and the formation of the product. Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating and identifying this compound from byproducts and unreacted starting materials in a complex reaction mixture. worktribe.com

Table 4: Plausible Mass Spectrometry Fragmentation Data for [M+H]⁺ of this compound

m/z (Daltons)Plausible Fragment Identity
152.07[M+H]⁺
137.05[M+H - CH₃]⁺
109.04[M+H - CH₃CO]⁺
94.04[M+H - 2CH₃]⁺ (unlikely)
66.03[M+H - 2CH₃CO]⁺

Note: The molecular formula of this compound is C₈H₉NO₂ and its monoisotopic mass is 151.06 g/mol .

Future Directions and Emerging Research Frontiers

Integration with Artificial Intelligence and Machine Learning in Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, offering powerful new tools for the design and optimization of molecules like pyrrole (B145914) derivatives. scielo.bracs.orgnih.gov Generative AI models, for instance, can explore vast chemical spaces to design novel compounds with specific desired properties. researchgate.neteurekalert.org

For a scaffold such as that of 1,1'-(1H-pyrrole-2,4-diyl)diethanone , AI and ML can be leveraged in several ways:

Scaffold Hopping and Lead Optimization: AI algorithms can identify novel molecular scaffolds that mimic the biological activity of known compounds but possess different core structures. arxiv.org This is particularly useful for optimizing drug-like properties and circumventing existing patents. arxiv.org Starting with a basic pyrrole structure, generative models can propose modifications to the acyl groups or the pyrrole ring itself to enhance binding affinity to a specific biological target. nih.govnih.gov

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new pyrrole derivatives. acs.org This predictive power can significantly reduce the time and cost associated with synthesizing and testing new compounds.

De Novo Design: Generative models can design entirely new molecules from scratch, tailored to interact with a specific protein target. nih.gov For instance, a model could be tasked with designing a pyrrole derivative that fits perfectly into the active site of a particular enzyme, a strategy that has already shown success in identifying new drug candidates. eurekalert.org

Interactive Table: Potential AI/ML Applications in Pyrrole Derivative Design

AI/ML ApplicationDescriptionPotential Impact on Pyrrole Research
Generative Adversarial Networks (GANs) Two neural networks, a generator and a discriminator, work together to create novel and realistic molecular structures.Design of novel pyrrole-based compounds with enhanced biological activity or material properties.
Recurrent Neural Networks (RNNs) Capable of processing sequential data, making them suitable for generating molecules from SMILES strings.Generation of large virtual libraries of pyrrole derivatives for high-throughput screening.
Graph Convolutional Networks (GCNs) Operate directly on molecular graphs to predict properties and activities.Accurate prediction of the properties of new pyrrole derivatives, including those similar to This compound .
Transfer Learning A pre-trained model is fine-tuned on a smaller, specific dataset to improve performance on a related task.Adaptation of general molecular design models to specifically generate potent and selective pyrrole-based inhibitors for a particular target. nih.gov

Sustainable Synthesis and Circular Economy Approaches for Pyrrole Derivatives

The chemical industry is increasingly moving towards more sustainable practices, driven by the principles of green chemistry and the concept of a circular economy. noviams.comwhiterose.ac.ukmdpi.com This shift emphasizes the use of renewable feedstocks, the reduction of waste, and the design of products that can be reused or recycled. scielo.brnoviams.commdpi.com

For the synthesis of pyrrole derivatives, these principles can be applied in the following ways:

Renewable Feedstocks: Research is ongoing to develop synthetic routes to pyrroles from biomass-derived starting materials, reducing the reliance on fossil fuels. noviams.com

Green Catalysis: The use of environmentally benign catalysts, such as biocatalysts or earth-abundant metals, is a key aspect of green chemistry. whiterose.ac.uk These catalysts can improve the efficiency and reduce the environmental impact of pyrrole synthesis.

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions, are highly desirable. bohrium.com

Circular Chemistry: This concept aims to create closed-loop systems where waste from one process becomes a feedstock for another. scielo.br In the context of pyrrole synthesis, this could involve the recycling of solvents and catalysts, or the use of waste streams as starting materials.

Interactive Table: Green Chemistry Principles and their Application to Pyrrole Synthesis

Green Chemistry PrincipleApplication in Pyrrole Synthesis
Prevention Designing syntheses with minimal byproducts.
Atom Economy Utilizing multicomponent reactions where most atoms of the reactants are incorporated into the product. bohrium.com
Less Hazardous Chemical Syntheses Employing non-toxic reagents and solvents.
Designing Safer Chemicals Creating pyrrole derivatives with reduced toxicity and environmental impact.
Safer Solvents and Auxiliaries Using water or other green solvents in reactions.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. noviams.com
Use of Renewable Feedstocks Synthesizing pyrroles from biomass-derived sources. noviams.com
Reduce Derivatives Avoiding unnecessary protection and deprotection steps in the synthesis. noviams.com
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. whiterose.ac.uk
Design for Degradation Designing pyrrole-based products that biodegrade after use.
Real-time analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents.

Expansion into Novel Areas of Materials Science and Chemical Engineering

Pyrrole-containing materials have a long history of use as conducting polymers and in the synthesis of porphyrins. However, recent advances are opening up new applications in materials science and chemical engineering. nih.govresearchgate.net

Organic Electronics: Functionalized pyrroles are being investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The electron-rich nature of the pyrrole ring makes it an excellent building block for organic semiconductors. acs.org The specific substitution pattern of This compound could be tuned to modulate its electronic properties for such applications.

Functional Materials: The pyrrole scaffold can be incorporated into a wide range of functional materials, including sensors, catalysts, and smart materials. Metal-functionalized diketopyrrolopyrroles, for example, have shown promise in optoelectronics and photothermal therapy. nih.gov

Porous Organic Frameworks (POFs): Pyrrole derivatives can be used as building blocks for the synthesis of POFs, which are materials with high surface areas and tunable porosity. These materials have potential applications in gas storage, separation, and catalysis.

Challenges and Opportunities in Targeted Molecular Engineering and Applications

While the future of pyrrole chemistry is bright, there are several challenges and opportunities that need to be addressed:

Synthesis of Multi-substituted Pyrroles: The synthesis of pyrroles with specific substitution patterns, particularly those with multiple substituents, can be challenging. rsc.orgchim.itmdpi.com Developing new and efficient synthetic methods for accessing a wide diversity of pyrrole derivatives is a key area of research.

Targeted Drug Design: A significant challenge in drug discovery is designing molecules that are both potent and selective for their intended biological target, while also possessing favorable pharmacokinetic properties. mdpi.commdpi.comnih.gov The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of new drugs. nih.govmdpi.com

Understanding Structure-Property Relationships: A deeper understanding of how the structure of a pyrrole derivative influences its properties is crucial for the rational design of new materials and drugs. Computational studies, combined with experimental validation, will play a key role in elucidating these relationships.

Biological Activity of Di-acylated Pyrroles: The biological activity of di-acylated pyrroles like This compound is an area ripe for exploration. Studies on related compounds have shown that pyrrole derivatives can exhibit a wide range of biological activities, including antioxidant and neuroprotective effects. nih.gov

Q & A

What are the most reliable synthetic routes for preparing 1,1'-(1H-pyrrole-2,4-diyl)diethanone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves enaminone chemistry or multicomponent reactions. For example, enaminones can act as precursors for pyrrole derivatives via cyclization or condensation with ketones. Optimization includes controlling temperature (e.g., reflux in ethanol at 80°C), stoichiometric ratios of reagents, and catalysts like acetic acid to enhance yields . Reaction monitoring via TLC or HPLC ensures intermediate purity. Evidence from analogous pyrrole derivatives suggests that microwave-assisted synthesis may reduce reaction times and improve efficiency .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., acetyl groups at δ ~2.5 ppm) and confirms pyrrole ring substitution patterns .
  • X-ray Crystallography: Resolves bond lengths and angles, critical for validating diacetyl-pyrrole geometry. Programs like SHELXL refine structural models, while ORTEP-3 visualizes thermal ellipsoids .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations in the pyrrole ring .
  • Mass Spectrometry (EI/ESI): Confirms molecular weight (e.g., m/z 191 for C₈H₉NO₂⁺) and fragmentation patterns .

How do thermodynamic properties (e.g., enthalpy of fusion) influence the compound’s stability in storage?

Answer:
The enthalpy of fusion (ΔfusH = 14.08 kJ/mol at 363 K) indicates moderate thermal stability. Sublimation enthalpy (ΔsubH = 81.3 kJ/mol) suggests volatility at elevated temperatures. Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (4°C) to prevent decomposition or sublimation. Differential Scanning Calorimetry (DSC) can monitor phase transitions during stability testing .

How can researchers address low yields in multicomponent reactions involving this compound?

Answer:
Low yields often stem from competing side reactions (e.g., polymerization of acetyl groups). Mitigation strategies include:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Catalytic Additives: Use of p-toluenesulfonic acid (PTSA) to accelerate enaminone formation .
  • Stepwise Synthesis: Isolating intermediates (e.g., enaminones) before cyclization improves control .
  • Ultrasonic Irradiation: Enhances reaction homogeneity and reduces time, as demonstrated in analogous bis-triazole syntheses .

How should contradictions between computational and experimental structural data be resolved?

Answer:
Discrepancies (e.g., bond length variations >0.05 Å) require cross-validation:

  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Adjust basis sets to account for electron density near acetyl groups .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O) that may distort crystal packing .
  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

What computational tools are recommended for modeling this compound’s reactivity?

Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding affinities for biological targets (e.g., enzymes) using the compound’s 3D structure .
  • Gaussian 16: Simulates reaction pathways (e.g., keto-enol tautomerism) via transition state analysis .
  • Mercury (CCDC): Analyzes crystallographic packing and hydrogen-bonding networks for solubility predictions .

What methodologies are used to evaluate the compound’s biological activity, and how are false positives minimized?

Answer:

  • Antimicrobial Assays: Follow CLSI guidelines with ATCC strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .
  • Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK-293) to differentiate target-specific activity from general toxicity .
  • False Positive Mitigation: Include vehicle controls (DMSO) and validate hits via dose-response curves (IC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.